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molecular formula C12H11ClO3 B8293245 Ethyl(6-chloro-1-benzofuran-3-yl)acetate

Ethyl(6-chloro-1-benzofuran-3-yl)acetate

Cat. No. B8293245
M. Wt: 238.66 g/mol
InChI Key: ZWNKXYITQCAAGO-UHFFFAOYSA-N
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Patent
US07276603B2

Procedure details

A mixture of 6-chloro-benzofuran-3 (2H)-one (1.68 g, 10 mmol) and (carboxymethylene)triphenylphosphorane (5.22 g, 15 mmol) was refluxed in toluene (100 ml) for 48 hrs. Afterwards, the reaction mixture was concentrated and loaded over a silica-gel column. The column was eluted with hexane (500 ml) and then with 25% ethyl acetate. The product, ethyl(6-chloro-1-benzofuran-3-yl)acetate, was obtained as a white oil. Yield: 2.1 g (87%); (M+H): 239.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=O)[CH2:7][O:8][C:4]=2[CH:3]=1.[C:12]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:14])=[O:13].[C:35]1(C)C=CC=C[CH:36]=1>>[CH2:35]([O:14][C:12](=[O:13])[CH2:15][C:6]1[C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][C:4]=2[O:8][CH:7]=1)[CH3:36]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
5.22 g
Type
reactant
Smiles
C(=O)(O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the reaction mixture was concentrated
WASH
Type
WASH
Details
The column was eluted with hexane (500 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=COC2=C1C=CC(=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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